3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole

Heterocyclic chemistry Orthogonal functionalization Medicinal chemistry building blocks

Sourcing 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole? This key 1,2,4-thiadiazole scaffold offers orthogonal reactivity with bromomethyl (for cross-coupling) and C-5 chloro (for SNAr) groups, enabling sequential diversification. Ideal for exploring α-synuclein toxicity inhibitor chemical space. Choose this specific substitution pattern for its unique electronic properties and flow-chemistry compatibility, unlocking synthetic pathways impossible with mono-functionalized isomers.

Molecular Formula C3H2BrClN2S
Molecular Weight 213.48 g/mol
Cat. No. B12837023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole
Molecular FormulaC3H2BrClN2S
Molecular Weight213.48 g/mol
Structural Identifiers
SMILESC(C1=NSC(=N1)Cl)Br
InChIInChI=1S/C3H2BrClN2S/c4-1-2-6-3(5)8-7-2/h1H2
InChIKeyHIDPMAWBGGZCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole CAS 173053-41-3: Dual-Functional Building Block for Heterocyclic Diversification


3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole (CAS 173053-41-3) is a heterocyclic building block featuring a 1,2,4-thiadiazole core substituted with a reactive bromomethyl group at the 3-position and an electrophilic chloro substituent at the 5-position, with molecular formula C3H2BrClN2S and molecular weight 213.48 g/mol [1]. The compound presents two orthogonal reactive handles on an aromatic heterocycle, enabling sequential or selective functionalization strategies not accessible with mono-functionalized analogs. Commercial sources list purity specifications of 98% with typical packaging in 50 mg to 250 mg research quantities .

Why Generic Substitution of 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole Fails: Positional Isomers and Alternative Halogen Patterns Produce Distinct Reactivity Profiles


In-class thiadiazole analogs cannot be interchanged without altering reaction outcomes and product profiles. The 1,2,4-thiadiazole ring exists in multiple regioisomeric forms (1,2,3-; 1,2,5-; 1,3,4-), each presenting distinct nitrogen-sulfur spatial arrangements that fundamentally alter heterocycle electronics and metal-binding capacity . Even within the 1,2,4-series, the 3-bromomethyl/5-chloro substitution pattern differs substantially from the 2-bromomethyl/5-chloro-1,3,4-thiadiazole isomer (CAS 1352558-58-7), which exhibits a predicted pKa of -2.37 and density of 1.998 g/cm³ versus the target compound's distinct computed properties. Compounds lacking the C-5 chloro group, such as 3-(bromomethyl)-1,2,5-thiadiazole (CAS 53012-70-7), cannot undergo nucleophilic aromatic substitution at the ring, removing an entire orthogonal derivatization pathway . Similarly, 3-bromo-5-chloro-1,2,4-thiadiazole (CAS 37159-60-7) lacks the methylene spacer, eliminating the possibility of cross-coupling via the bromomethyl handle.

Quantitative Comparative Evidence: 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole Differentiation Data


Dual Reactive Handles: Orthogonal Reactivity of Bromomethyl and Chloro Substituents Enables Sequential Diversification

3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole possesses two chemically distinct electrophilic sites enabling orthogonal, sequential functionalization. The bromomethyl group participates in Suzuki-Miyaura cross-coupling via oxidative addition with palladium catalysts, while the chloro substituent at C-5 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides . In contrast, the comparator 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) contains only the chloro handle, lacking any sp³-hybridized electrophilic carbon for cross-coupling . Conversely, 3-(bromomethyl)-1,2,5-thiadiazole (CAS 53012-70-7) retains the bromomethyl coupling site but lacks the C-5 chloro electrophile required for SNAr diversification . This orthogonal reactivity profile enables consecutive derivatization at two distinct positions from a single starting material.

Heterocyclic chemistry Orthogonal functionalization Medicinal chemistry building blocks

Physicochemical Property Differentiation: Computed Lipophilicity and Rotatable Bond Advantage Over Non-Halogenated Analogs

Computed physicochemical properties for 3-(bromomethyl)-5-chloro-1,2,4-thiadiazole demonstrate distinct drug-likeness parameters relative to comparator scaffolds. The compound exhibits an XLogP3-AA value of 2.3 and contains 1 rotatable bond [1]. In contrast, 5-chloro-1,2,4-thiadiazole (the unsubstituted parent) has 0 rotatable bonds, while 3-(bromomethyl)-1,2,5-thiadiazole (molecular weight 179.04 g/mol) lacks the chloro substituent's electronic influence and mass contribution . The target compound's hydrogen bond acceptor count of 3 and hydrogen bond donor count of 0 align with favorable CNS drug-like parameters [1], while its higher molecular weight (213.48 g/mol vs. 120.56 g/mol for 5-chloro-1,2,4-thiadiazole) reflects the dual functionalization that enables downstream diversity .

Drug-like properties Lipophilicity ADME prediction

Commercial Availability Comparison: 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole Versus Positional Isomer 2-(Bromomethyl)-5-chloro-1,3,4-thiadiazole

Commercial sourcing analysis reveals that 3-(bromomethyl)-5-chloro-1,2,4-thiadiazole (CAS 173053-41-3) is available from specialized research chemical suppliers with documented purity specifications of 98% in quantities from 50 mg to 250 mg . Its positional isomer 2-(bromomethyl)-5-chloro-1,3,4-thiadiazole (CAS 1352558-58-7) represents an alternative 1,3,4-thiadiazole scaffold, but the 1,2,4-regioisomer is preferred when target compounds require the specific nitrogen-sulfur atom arrangement unique to the 1,2,4-thiadiazole ring system . While both isomers share the bromomethyl and chloro substituents, the 1,2,4-thiadiazole core confers distinct metal-chelating and hydrogen-bonding properties compared to the 1,3,4-isomer , making regioisomer selection critical for structure-activity relationship consistency.

Chemical procurement Supply chain Building block availability

1,2,4-Thiadiazole Core as Privileged Scaffold in Neurodegenerative Disease Patent Literature

Patent literature explicitly identifies 1,2,4-thiadiazole derivatives as effective agents for counteracting or inhibiting the toxic properties of α-synuclein, with specific exemplified synthetic intermediates including 3-benzyl-5-chloro-1,2,4-thiadiazole derivatives prepared via 5-chloro-1,2,4-thiadiazole intermediates [1]. The patent describes the preparation of intermediate 3-benzyl-5-chloro-1,2,4-thiadiazole derivatives and their subsequent nucleophilic replacement with cyclic diamines [1]. This establishes the 5-chloro-1,2,4-thiadiazole scaffold as a validated entry point for neurodegenerative disease-targeted compound libraries, particularly for α-synucleopathy indications including Parkinson's disease [1]. In contrast, 1,3,4-thiadiazole or 1,2,5-thiadiazole regioisomers are not exemplified in this specific therapeutic patent context, suggesting scaffold preference in this indication space.

Neurodegenerative disease Alpha-synuclein Parkinson's disease Privileged scaffold

Flow Chemistry Compatibility: 5-Chloro-1,2,4-thiadiazole Scaffold Enables Continuous Flow Derivatization

A continuous flow synthesis methodology has been reported specifically for 1,2,4-thiadiazole heterocycles, demonstrating efficient synthesis and derivatization of bromophenyl-5-chloro-1,2,4-thiadiazoles under flow conditions [1]. The study validates the 5-chloro-1,2,4-thiadiazole scaffold's compatibility with continuous flow processing for structural diversification. In contrast, the patent literature documents that 3,4-dichloro-1,2,5-thiadiazole suffers from side reactions resulting from concurrent decomposition of the heterocyclic ring in the presence of triphenylphosphine ligands, a problem overcome by switching to 3-bromo-4-chloro- and 3-chloro-4-iodo-1,2,5-thiadiazoles [2]. This suggests that halogen-substituted 1,2,5-thiadiazoles exhibit stability liabilities not documented for the 1,2,4-thiadiazole series under similar reaction conditions, supporting the 1,2,4-regioisomer as the more robust scaffold for downstream derivatization workflows.

Flow chemistry Continuous manufacturing Process intensification

Optimal Research and Industrial Application Scenarios for 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole


Medicinal Chemistry: α-Synuclein-Targeted Library Synthesis for Parkinson's Disease Drug Discovery

The 1,2,4-thiadiazole core with 5-chloro substitution is explicitly validated in patent literature as an effective scaffold for compounds that counteract or inhibit α-synuclein toxicity, with 3-benzyl-5-chloro-1,2,4-thiadiazole derivatives serving as key synthetic intermediates [1]. The 3-(bromomethyl)-5-chloro-1,2,4-thiadiazole building block provides a direct entry point to this validated chemical space, with the bromomethyl group enabling benzyl-type or other alkyl/aryl functionalization at C-3 while preserving the critical C-5 chloro handle for subsequent nucleophilic replacement with amines as described in the patent methodology [1].

Diversity-Oriented Synthesis: Sequential Orthogonal Functionalization for Parallel Library Generation

The orthogonal reactivity of the bromomethyl group (Suzuki-Miyaura cross-coupling) and the C-5 chloro substituent (SNAr with amines, thiols, alkoxides) enables two-step sequential diversification from a single starting material [1]. This dual-handle architecture supports parallel library generation where the C-3 position can be diversified via cross-coupling while the C-5 position is independently modified via nucleophilic substitution. Such orthogonal reactivity is not accessible with mono-functionalized comparators such as 5-chloro-1,2,4-thiadiazole or 3-(bromomethyl)-1,2,5-thiadiazole , which each possess only one reactive handle.

Process Chemistry: Continuous Flow Derivatization of 1,2,4-Thiadiazole Scaffolds

The 1,2,4-thiadiazole heterocycle class has demonstrated compatibility with continuous flow synthesis and derivatization methodologies [1]. The 5-chloro-1,2,4-thiadiazole scaffold has been successfully employed in flow-based generation of bromophenyl-substituted derivatives, providing precedent for scaling derivatization reactions beyond batch-mode limitations [1]. This flow compatibility distinguishes the 1,2,4-thiadiazole scaffold from 1,2,5-thiadiazole analogs, which exhibit documented ring decomposition side reactions under certain conditions , making the 1,2,4-isomer preferable for process intensification studies.

Fragment-Based Drug Discovery: Lipophilic Halogenated Heterocycle with Favorable Property Profile

The compound's computed physicochemical parameters—XLogP3 of 2.3, molecular weight of 213.48 g/mol, hydrogen bond acceptor count of 3, and zero hydrogen bond donors—position it as a moderately lipophilic, halogen-rich heterocyclic fragment suitable for fragment-based screening and subsequent fragment growth strategies [1]. The presence of both bromine and chlorine atoms facilitates experimental phasing in X-ray crystallography, while the single rotatable bond provides a modest conformational degree of freedom absent in fully rigid comparators like 5-chloro-1,2,4-thiadiazole .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-5-chloro-1,2,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.